molecular formula C10H6INO3 B6205778 3-(2-iodophenyl)-1,2-oxazole-5-carboxylic acid CAS No. 2353786-01-1

3-(2-iodophenyl)-1,2-oxazole-5-carboxylic acid

Cat. No. B6205778
CAS RN: 2353786-01-1
M. Wt: 315.1
InChI Key:
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Description

3-(2-iodophenyl)-1,2-oxazole-5-carboxylic acid, more commonly known as iodoproxyfan, is a synthetic compound that has a wide range of applications in scientific research. It is an aromatic compound with a molecular formula of C8H6I2O3 and a molecular weight of 254.10 g/mol. Iodoproxyfan is used as a catalyst in organic synthesis, as a reagent in biochemical assays, and as a fluorescent probe for studying various biochemical and physiological processes.

Scientific Research Applications

Iodoproxyfan has a wide range of applications in scientific research. It is used as a catalyst in organic synthesis, as a reagent in biochemical assays, and as a fluorescent probe for studying various biochemical and physiological processes. It is also used in the synthesis of pharmaceuticals and other compounds. Additionally, it is used in the synthesis of organic compounds such as polymers, dyes, and pigments.

Mechanism of Action

The mechanism of action of iodoproxyfan is not well understood. However, it is thought to act as a catalyst to facilitate the formation of covalent bonds between two molecules. It is believed to act as an electron donor, donating electrons to the reactants and thus increasing the rate of reaction. Additionally, it is thought to act as a Lewis acid, which is a type of acid that can donate electrons to reactants and thus increase the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of iodoproxyfan are not well understood. However, it is thought to have some effects on the body. It has been shown to have some anti-inflammatory and antioxidant effects, as well as some effects on the nervous system. Additionally, it has been shown to have some effects on the immune system, as well as some effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The advantages of using iodoproxyfan in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, it is a relatively safe compound and can be used in a variety of different experiments. The main limitation of using iodoproxyfan in laboratory experiments is its lack of specificity. It can react with a variety of different molecules and thus may not be suitable for some experiments.

Future Directions

The future of iodoproxyfan is promising. There are a number of potential applications that could be explored. For example, it could be used to develop new drugs or to improve existing drugs. Additionally, it could be used as a fluorescent probe to study various biochemical and physiological processes. It could also be used as a catalyst for organic synthesis, as a reagent in biochemical assays, and as a fluorescent probe for studying various biochemical and physiological processes. Finally, it could be used to develop new polymers, dyes, and pigments.

Synthesis Methods

The synthesis of iodoproxyfan is relatively simple and can be accomplished in a few steps. The starting materials are 2-iodophenol and 1,2-oxazole-5-carboxylic acid, which are reacted in aqueous sulfuric acid to produce the desired compound. The reaction is carried out at room temperature and the yield is generally high. The reaction can be carried out in a single-pot procedure or in a two-step process. In the single-pot procedure, the two starting materials are mixed together and heated to reflux. The reaction is then quenched with water and the product is isolated by filtration. In the two-step process, the two starting materials are reacted separately and then combined to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-iodophenyl)-1,2-oxazole-5-carboxylic acid involves the synthesis of 2-iodobenzoic acid, which is then converted to 2-iodobenzoyl chloride. This intermediate is then reacted with 2-amino-2-oxazoline to form the desired product.", "Starting Materials": [ "2-iodobenzoic acid", "thionyl chloride", "2-amino-2-oxazoline", "triethylamine", "diethyl ether", "water", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "2-iodobenzoic acid is reacted with thionyl chloride in the presence of triethylamine and diethyl ether to form 2-iodobenzoyl chloride.", "2-iodobenzoyl chloride is then reacted with 2-amino-2-oxazoline in the presence of triethylamine and diethyl ether to form the desired product, 3-(2-iodophenyl)-1,2-oxazole-5-carboxylic acid.", "The product is then purified by recrystallization from a mixture of water and diethyl ether, and washed with sodium bicarbonate and sodium chloride to remove impurities." ] }

CAS RN

2353786-01-1

Molecular Formula

C10H6INO3

Molecular Weight

315.1

Purity

95

Origin of Product

United States

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